molecular formula C30H36N2O4 B15144382 N2-Des(L-valinyl) N2-acetyl Lopinavir-d3

N2-Des(L-valinyl) N2-acetyl Lopinavir-d3

Cat. No.: B15144382
M. Wt: 491.6 g/mol
InChI Key: HDNHHDQVEXYDGF-OQNKSDRBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-Des(L-valinyl) N2-acetyl Lopinavir-d3 is a derivative of Lopinavir, an antiretroviral medication used in the treatment of HIV/AIDS. This compound is specifically modified to enhance its pharmacokinetic properties and stability. It is often used in research settings to study the efficacy and mechanisms of antiretroviral drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Des(L-valinyl) N2-acetyl Lopinavir-d3 involves multiple steps, starting from the basic structure of Lopinavir. The process typically includes the removal of the L-valinyl group and the subsequent acetylation at the N2 position. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired modifications are achieved.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade reactors, purification systems, and quality control measures to ensure the compound meets the required standards for research and potential therapeutic use.

Chemical Reactions Analysis

Types of Reactions

N2-Des(L-valinyl) N2-acetyl Lopinavir-d3 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.

    Reduction: This can lead to the formation of different derivatives with varying pharmacological properties.

    Substitution: This reaction can introduce new functional groups, enhancing or diminishing the compound’s efficacy.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.

Major Products Formed

The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives are often studied for their potential therapeutic benefits and pharmacokinetic properties.

Scientific Research Applications

N2-Des(L-valinyl) N2-acetyl Lopinavir-d3 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of antiretroviral compounds.

    Biology: Employed in cellular and molecular biology research to understand the mechanisms of HIV inhibition.

    Medicine: Investigated for its potential use in developing new antiretroviral therapies with improved efficacy and reduced side effects.

    Industry: Utilized in the pharmaceutical industry for the development and testing of new drug formulations.

Mechanism of Action

The mechanism of action of N2-Des(L-valinyl) N2-acetyl Lopinavir-d3 involves the inhibition of the HIV protease enzyme, which is crucial for the maturation of the virus. By binding to the active site of the enzyme, the compound prevents the cleavage of viral polyproteins, thereby inhibiting the replication of the virus. This action is mediated through specific molecular interactions and pathways that are currently under extensive research.

Comparison with Similar Compounds

Similar Compounds

    Lopinavir: The parent compound, widely used in antiretroviral therapy.

    Ritonavir: Another protease inhibitor often used in combination with Lopinavir to enhance its efficacy.

    Atazanavir: A similar protease inhibitor with different pharmacokinetic properties.

Uniqueness

N2-Des(L-valinyl) N2-acetyl Lopinavir-d3 is unique due to its specific modifications, which enhance its stability and pharmacokinetic profile. These modifications make it a valuable compound for research and potential therapeutic applications, offering advantages over other similar compounds in terms of efficacy and safety.

Properties

Molecular Formula

C30H36N2O4

Molecular Weight

491.6 g/mol

IUPAC Name

2,2,2-trideuterio-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]acetamide

InChI

InChI=1S/C30H36N2O4/c1-21-11-10-12-22(2)30(21)36-20-29(35)32-27(18-25-15-8-5-9-16-25)28(34)19-26(31-23(3)33)17-24-13-6-4-7-14-24/h4-16,26-28,34H,17-20H2,1-3H3,(H,31,33)(H,32,35)/t26-,27-,28-/m0/s1/i3D3

InChI Key

HDNHHDQVEXYDGF-OQNKSDRBSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)COC3=C(C=CC=C3C)C)O

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C)O

Origin of Product

United States

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